REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:15]([Si](C)(C)C)=[CH:14][C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=1)(=O)=O.[F-].[Cs+].[P:24]([O-:27])([O-:26])[O-:25].[C:28](#N)[CH3:29].[CH3:31][CH2:32]OC(C)=O>>[O:13]1[C:9]2[CH:8]=[CH:7][C:15]([P:24](=[O:27])([O:26][CH2:28][CH3:29])[O:25][CH2:31][CH3:32])=[CH:14][C:10]=2[O:11][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=C(OCO2)C=C1[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
Pet Ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |